molecular formula C14H14F3N3O4S2 B2453383 2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole CAS No. 2309777-22-6

2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Cat. No.: B2453383
CAS No.: 2309777-22-6
M. Wt: 409.4
InChI Key: NFXMNVBXVGRHPI-UHFFFAOYSA-N
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Description

2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C14H14F3N3O4S2 and its molecular weight is 409.4. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4S2/c15-14(16,17)24-11-1-3-12(4-2-11)26(21,22)20-7-5-10(6-8-20)23-13-19-18-9-25-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXMNVBXVGRHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiadiazole Ring : A five-membered heterocyclic compound known for various biological activities.
  • Piperidine Ring : A six-membered ring that enhances the compound's pharmacological properties.
  • Trifluoromethoxy Group : This group is known to increase lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Trifluoromethoxy Group : Utilizes nucleophilic substitution reactions.
  • Esterification : Final step to form the desired thiadiazole derivative.

Anticancer Properties

Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant anticancer activity. For instance:

  • A study highlighted that thiadiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines .
  • The presence of the trifluoromethoxy group in this compound may enhance its binding affinity to specific receptors involved in cancer pathways.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties:

  • Research indicates that modifications in the thiadiazole structure can lead to enhanced activity against Gram-positive and Gram-negative bacteria .
  • The sulfonyl group in this compound may play a crucial role in its antimicrobial mechanism by disrupting bacterial cell wall synthesis.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties:

  • Thiadiazoles have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .
  • The sulfonamide functionality may contribute to this effect by modulating immune responses.

Case Studies

StudyFindings
Cho et al. (2017)Demonstrated that thiadiazole derivatives could significantly reduce tumor growth in xenograft models.
Villemagne et al. (2020)Developed new oxadiazole compounds with anti-tubercular activity, highlighting the importance of heterocyclic compounds in drug design.
Parikh et al. (2020)Reported on substituted 1,2,4-thiadiazoles as potent anti-TB agents, showcasing their potential in treating infectious diseases.

The proposed mechanism of action for this compound involves:

  • Interaction with Target Proteins : The trifluoromethoxy group enhances binding to specific biological targets.
  • Modulation of Enzymatic Activity : The sulfonyl group may participate in hydrogen bonding, influencing enzyme function and signaling pathways.

Q & A

Q. What are best practices for validating the compound’s purity in multi-step syntheses?

  • Answer : Employ orthogonal methods: HPLC (C18 column, acetonitrile/water gradient), TLC (silica gel, UV visualization), and melting point analysis. Quantify impurities (>0.1%) via LC-MS and assign structures using MS/MS fragmentation patterns .

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